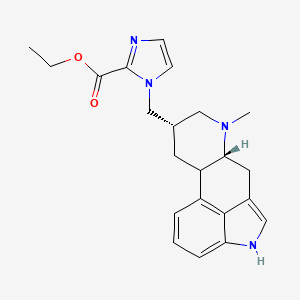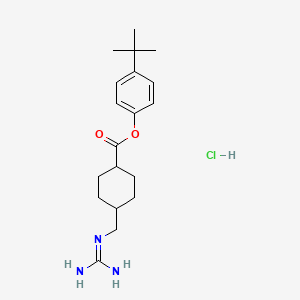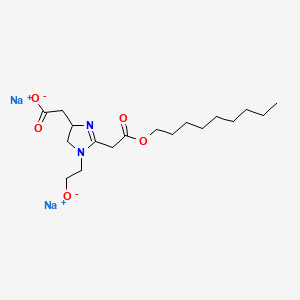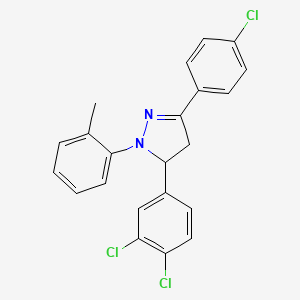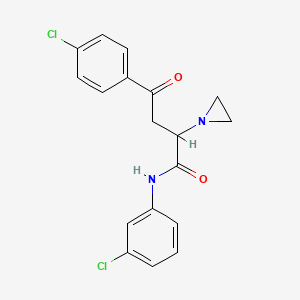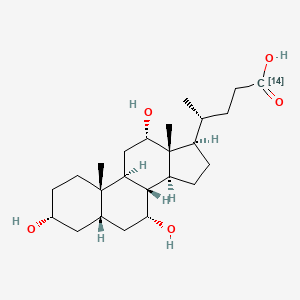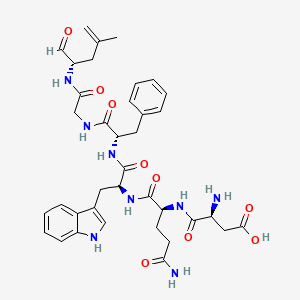
Cyclo(L-alpha-aspartyl-L-glutaminyl-L-tryptophyl-L-phenylalanylglycyl-L-leucyl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclo(L-alpha-aspartyl-L-glutaminyl-L-tryptophyl-L-phenylalanylglycyl-L-leucyl) is a cyclic peptide composed of six amino acids: L-alpha-aspartic acid, L-glutamine, L-tryptophan, L-phenylalanine, glycine, and L-leucine. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and medical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(L-alpha-aspartyl-L-glutaminyl-L-tryptophyl-L-phenylalanylglycyl-L-leucyl) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid, L-leucine, is attached to the resin.
Coupling: Each subsequent amino acid is coupled to the growing chain using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cyclization: The linear peptide is cleaved from the resin and cyclized using a suitable cyclization reagent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of cyclic peptides like Cyclo(L-alpha-aspartyl-L-glutaminyl-L-tryptophyl-L-phenylalanylglycyl-L-leucyl) often involves automated peptide synthesizers for large-scale synthesis. These machines streamline the SPPS process, allowing for high-throughput production with consistent quality.
化学反応の分析
Types of Reactions
Cyclo(L-alpha-aspartyl-L-glutaminyl-L-tryptophyl-L-phenylalanylglycyl-L-leucyl) can undergo various chemical reactions, including:
Oxidation: The tryptophan and phenylalanine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like DTT (dithiothreitol).
Substitution: Amino acid residues can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives.
科学的研究の応用
Cyclo(L-alpha-aspartyl-L-glutaminyl-L-tryptophyl-L-phenylalanylglycyl-L-leucyl) has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization techniques.
Biology: Investigated for its role in protein-protein interactions and as a potential inhibitor of specific enzymes.
Medicine: Explored for its therapeutic potential in drug development, particularly for its stability and bioavailability.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
作用機序
The mechanism of action of Cyclo(L-alpha-aspartyl-L-glutaminyl-L-tryptophyl-L-phenylalanylglycyl-L-leucyl) involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
類似化合物との比較
Similar Compounds
Cyclo(L-alpha-aspartyl-L-glutaminyl-L-tryptophyl-L-phenylalanylglycyl-L-valyl): Similar structure but with valine instead of leucine.
Cyclo(L-alpha-aspartyl-L-glutaminyl-L-tryptophyl-L-phenylalanylglycyl-L-isoleucyl): Similar structure but with isoleucine instead of leucine.
Uniqueness
Cyclo(L-alpha-aspartyl-L-glutaminyl-L-tryptophyl-L-phenylalanylglycyl-L-leucyl) is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its stability, resistance to enzymatic degradation, and potential for high binding affinity make it a valuable compound for various applications.
This detailed article provides a comprehensive overview of Cyclo(L-alpha-aspartyl-L-glutaminyl-L-tryptophyl-L-phenylalanylglycyl-L-leucyl), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
142959-76-0 |
|---|---|
分子式 |
C37H46N8O9 |
分子量 |
746.8 g/mol |
IUPAC名 |
(3S)-3-amino-4-[[(2S)-5-amino-1-[[(2S)-3-(1H-indol-3-yl)-1-[[(2S)-1-[[2-[[(2S)-4-methyl-1-oxopent-4-en-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C37H46N8O9/c1-21(2)14-24(20-46)42-32(48)19-41-35(52)29(15-22-8-4-3-5-9-22)44-37(54)30(16-23-18-40-27-11-7-6-10-25(23)27)45-36(53)28(12-13-31(39)47)43-34(51)26(38)17-33(49)50/h3-11,18,20,24,26,28-30,40H,1,12-17,19,38H2,2H3,(H2,39,47)(H,41,52)(H,42,48)(H,43,51)(H,44,54)(H,45,53)(H,49,50)/t24-,26-,28-,29-,30-/m0/s1 |
InChIキー |
XEZFPYHBVYERSG-RKHRJCDKSA-N |
異性体SMILES |
CC(=C)C[C@@H](C=O)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)N |
正規SMILES |
CC(=C)CC(C=O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


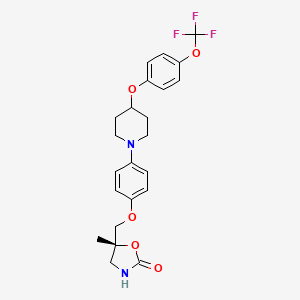
![2-[bis(2-hydroxyethyl)amino]ethanol;2-[(E)-dodec-1-enyl]butanedioic acid](/img/structure/B12780455.png)

![[(2R,5S)-5-[6-(methylamino)purin-7-yl]-1,3-oxathiolan-2-yl]methanol](/img/structure/B12780468.png)
